(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one Prostaglandin lactone-diol, also known as pg-lactone diol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Prostaglandin lactone-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 26054-67-1
VCID: VC20816278
InChI: InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1
SMILES: CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol

(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

CAS No.: 26054-67-1

Cat. No.: VC20816278

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one - 26054-67-1

Specification

CAS No. 26054-67-1
Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
IUPAC Name (3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Standard InChI InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1
Standard InChI Key UMDQPEMZJHAFNL-FNLFQXNBSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O
SMILES CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Canonical SMILES CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Appearance Assay:≥95%A solution in methyl acetate

Introduction

The compound (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with a cyclopentafuran core. It features multiple functional groups, including hydroxyl groups and an octenyl chain, which contribute to its unique chemical properties. This compound is structurally related to prostaglandins, which are known for their roles in various biological processes.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. These may include the formation of the cyclopentafuran core, followed by the introduction of the hydroxyl and octenyl groups. Specific synthesis routes may vary depending on the availability of starting materials and the desired yield.

Biological Activities and Potential Applications

While specific biological activities of (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. These include antimicrobial and anticancer properties, which are often associated with molecules that can interact with specific enzymes or receptors.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-oneC15H24O4Octenyl side chain, hydroxyl groups
(3aR,4R,5R,6aS)-4-((E,3S)-3-hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl benzoateC25H26O5Phenylpentenyl side chain, benzoate ester
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-oneC18H24O4Phenylpentyl side chain, saturated

This comparison highlights the structural diversity within the cyclopentafuran class, with variations in side chains and functional groups contributing to different chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator